molecular formula C11H8NNaO2S B6225529 sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate CAS No. 2770359-75-4

sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate

Cat. No.: B6225529
CAS No.: 2770359-75-4
M. Wt: 241.2
InChI Key:
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Description

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring, which is known for its significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the thiazole ring, followed by carboxylation and subsequent neutralization with sodium hydroxide to yield the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s positions are substituted by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, given the thiazole ring’s ability to interact with biological macromolecules.

Medicine: The compound has been investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
  • Sodium 4-phenyl-1,3-thiazole-2-carboxylate
  • Sodium 5-methyl-1,3-thiazole-2-carboxylate

Comparison: Compared to these similar compounds, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is unique due to the presence of both a methyl and a phenyl group on the thiazole ring. This dual substitution enhances its reactivity and potential for diverse applications. The phenyl group contributes to increased aromaticity and potential π-π interactions, while the methyl group can influence the compound’s steric and electronic properties, making it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry research.

Properties

CAS No.

2770359-75-4

Molecular Formula

C11H8NNaO2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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